

# Commercially available suppliers of Methyl 6-amino-1H-indole-2-carboxylate

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## Compound of Interest

Compound Name:	Methyl 6-amino-1H-indole-2-carboxylate
Cat. No.:	B1322220

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## Technical Guide: Methyl 6-amino-1H-indole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on **Methyl 6-amino-1H-indole-2-carboxylate**, a versatile heterocyclic compound with significant potential in drug discovery and development. This document outlines its commercially available suppliers, detailed experimental protocols for its synthesis and application in relevant assays, and visual representations of its role in key signaling pathways.

## Commercially Available Suppliers

**Methyl 6-amino-1H-indole-2-carboxylate** (CAS No. 140193-42-8) is a specialized research chemical. Direct, off-the-shelf availability is limited, and it is often provided through custom synthesis by various chemical suppliers. Researchers are advised to inquire with the companies listed below for custom synthesis quotations. The table also includes suppliers of key precursors and related indole building blocks that can be utilized in its synthesis.

Supplier Type	Company	Product/Service	Purity	Quantity	Notes
Custom Synthesis	Pharmalego	Custom synthesis of indole derivatives	>95% (typical)	mg to kg scale	Specializes in indole building blocks.
Custom Synthesis	J&K Scientific	Custom synthesis services	>95% (typical)	mg to kg scale	Offers a wide range of indole and derivative compounds.
Custom Synthesis	Chem-Impex	Custom synthesis of organic intermediates	>98% (typical)	g to kg scale	Provides a variety of indole-based building blocks.
Precursor Supplier	Sigma-Aldrich	Indole-2-carboxylic acid (CAS 1477-50-5)	98%	1g, 5g, 25g	A key starting material for the synthesis of the target compound. <a href="#">[1]</a>
Precursor Supplier	Thermo Fisher Scientific	6-Aminoindole (CAS 5318-27-4)	97%	1g, 5g	A potential precursor for the synthesis. <a href="#">[2]</a>
Related Compound	CymitQuimica	Methyl 1-Boc-6-amino-indole-2-carboxylate (CAS 1049677-82-8)	Research Grade	Inquire	Boc-protected version which can be deprotected to yield the target compound. <a href="#">[3]</a>

# Experimental Protocols

This section details the synthetic route to **Methyl 6-amino-1H-indole-2-carboxylate** and provides protocols for key biological assays to evaluate its activity.

## Synthesis of Methyl 6-amino-1H-indole-2-carboxylate

The synthesis of **Methyl 6-amino-1H-indole-2-carboxylate** can be achieved through a multi-step process, often starting from a substituted aniline. Below is a representative synthetic protocol adapted from literature procedures for similar indole-2-carboxylates.

Materials:

- 4-Amino-3-nitrotoluene
- Oxalyl chloride
- Methanol
- Palladium on carbon (10%)
- Hydrogen gas
- Sodium nitrite
- Hydrochloric acid
- Potassium iodide
- Sodium thiosulfate
- Diethyl ether
- Sodium bicarbonate
- Magnesium sulfate
- Appropriate solvents (e.g., Dichloromethane, THF)

**Procedure:**

- Step 1: Synthesis of Methyl 2-(4-methyl-2-nitrophenyl)-2-oxoacetate.
  - To a solution of 4-methyl-2-nitroaniline in a suitable solvent, add oxalyl chloride dropwise at 0°C.
  - Stir the reaction mixture at room temperature for 2 hours.
  - Remove the solvent under reduced pressure.
  - Add methanol to the residue and stir for 1 hour.
  - Extract the product with an organic solvent, wash with brine, dry over magnesium sulfate, and concentrate to yield the ketoester.
- Step 2: Reductive Cyclization to form Methyl 6-methyl-1H-indole-2-carboxylate.
  - Dissolve the product from Step 1 in a suitable solvent and add a catalytic amount of palladium on carbon.
  - Hydrogenate the mixture under a hydrogen atmosphere until the reaction is complete (monitored by TLC).
  - Filter the catalyst and concentrate the filtrate to obtain the indole derivative.
- Step 3: Conversion to **Methyl 6-amino-1H-indole-2-carboxylate**.
  - The 6-methyl group can be converted to the 6-amino group through a series of standard organic transformations, potentially involving bromination followed by amination or a Curtius/Hofmann/LosSEN rearrangement of a corresponding carboxylic acid. A more direct route may involve starting with a suitably protected 4-amino-3-nitrophenyl precursor.

Note: This is a generalized procedure. Specific reaction conditions, including stoichiometry, temperature, and reaction times, should be optimized based on laboratory-specific findings and literature precedents for analogous transformations.

## Antiviral Cytopathic Effect (CPE) Inhibition Assay

This assay is used to determine the in vitro antiviral activity of a compound by measuring its ability to protect a cell monolayer from virus-induced cell death.[4][5][6][7]

#### Materials:

- Host cell line susceptible to the virus of interest (e.g., A549, MDCK, Vero E6)[4][5][6]
- Virus stock with a known titer
- **Methyl 6-amino-1H-indole-2-carboxylate**
- Cell culture medium and supplements
- 96-well cell culture plates
- Cell viability stain (e.g., Crystal Violet, Neutral Red)[5]
- Microplate reader

#### Procedure:

- Cell Seeding: Seed the host cells into 96-well plates at a density that will form a confluent monolayer within 24 hours.
- Compound Preparation: Prepare serial dilutions of **Methyl 6-amino-1H-indole-2-carboxylate** in cell culture medium.
- Infection and Treatment:
  - Remove the growth medium from the cells.
  - Add the diluted compound to the wells.
  - Add the virus at a pre-determined multiplicity of infection (MOI).
  - Include cell control (no virus, no compound), virus control (virus, no compound), and compound toxicity control (compound, no virus) wells.

- Incubation: Incubate the plates at the optimal temperature and CO<sub>2</sub> concentration for viral replication until significant CPE is observed in the virus control wells (typically 48-72 hours).  
[\[5\]](#)
- Quantification of CPE:
  - Remove the medium and stain the remaining viable cells with Crystal Violet or Neutral Red solution.[\[5\]](#)
  - After an appropriate incubation time, wash away the excess stain and solubilize the stain from the cells.
  - Measure the absorbance at the appropriate wavelength using a microplate reader.
- Data Analysis: Calculate the 50% effective concentration (EC<sub>50</sub>) and 50% cytotoxic concentration (CC<sub>50</sub>) to determine the selectivity index (SI = CC<sub>50</sub>/EC<sub>50</sub>).

## HIV-1 Integrase Strand Transfer Assay

This assay measures the ability of a compound to inhibit the strand transfer step of HIV-1 integration.[\[8\]](#)[\[9\]](#)[\[10\]](#)

### Materials:

- Recombinant HIV-1 integrase enzyme
- Donor substrate (DS) DNA (biotinylated oligonucleotide mimicking the viral DNA end)
- Target substrate (TS) DNA (oligonucleotide with a specific modification for detection)
- Streptavidin-coated 96-well plates
- Methyl 6-amino-1H-indole-2-carboxylate**
- HRP-labeled antibody against the TS DNA modification
- TMB substrate
- Stop solution

- Assay buffers

Procedure:

- Plate Preparation: Coat streptavidin-coated 96-well plates with the biotinylated DS DNA.
- Enzyme Binding: Add recombinant HIV-1 integrase to the wells to allow binding to the DS DNA.
- Inhibitor Addition: Add serial dilutions of **Methyl 6-amino-1H-indole-2-carboxylate** to the wells and incubate.
- Strand Transfer Reaction: Add the TS DNA to initiate the strand transfer reaction.
- Detection:
  - Wash the plate to remove unbound components.
  - Add the HRP-labeled antibody that specifically recognizes the integrated TS DNA.
  - Wash the plate and add TMB substrate.
  - Stop the reaction with a stop solution and measure the absorbance at 450 nm.
- Data Analysis: Calculate the IC<sub>50</sub> value, which is the concentration of the compound that inhibits 50% of the integrase strand transfer activity.

## NMDA Receptor Glycine Binding Assay

This assay evaluates the ability of a compound to interact with the glycine binding site on the NMDA receptor.[\[11\]](#)

Materials:

- Cell line expressing the NMDA receptor of interest (e.g., HEK293 cells transfected with NMDA receptor subunits)
- Fluorescent calcium indicator (e.g., Fluo-4 AM)

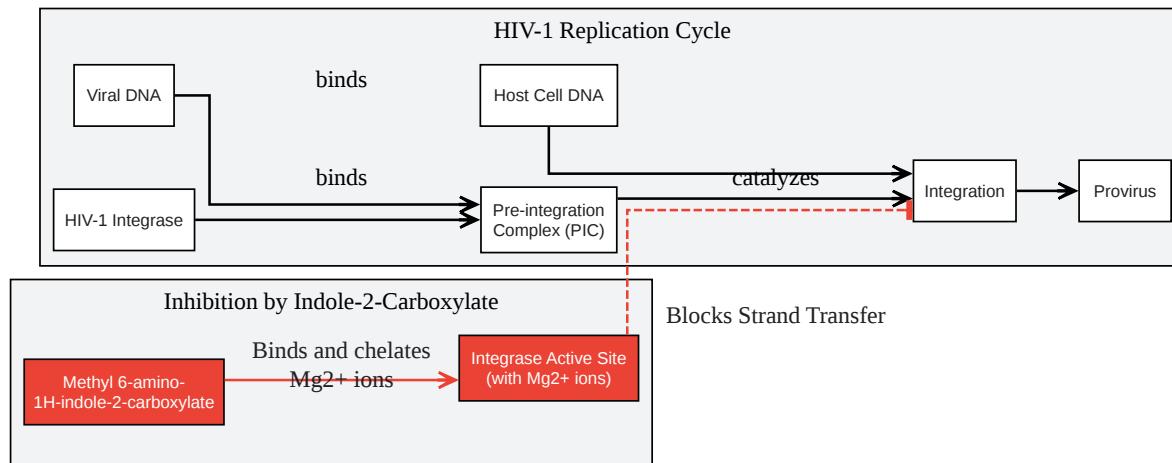
- **Methyl 6-amino-1H-indole-2-carboxylate**
- Glycine (agonist)
- Glutamate (co-agonist)
- Assay buffer
- Fluorometric imaging plate reader (FLIPR) or similar instrument

Procedure:

- Cell Preparation: Seed the NMDA receptor-expressing cells into a 96-well plate and allow them to attach.
- Dye Loading: Load the cells with a fluorescent calcium indicator according to the manufacturer's protocol.
- Compound Addition: Add serial dilutions of **Methyl 6-amino-1H-indole-2-carboxylate** to the wells.
- Agonist Stimulation: Stimulate the cells with a fixed concentration of glutamate and varying concentrations of glycine.
- Signal Detection: Measure the change in intracellular calcium concentration by monitoring the fluorescence signal using a FLIPR.
- Data Analysis: Determine the effect of the compound on the glycine concentration-response curve. A competitive antagonist will cause a rightward shift of the curve. Calculate the  $K_i$  or  $IC_{50}$  value for the compound.

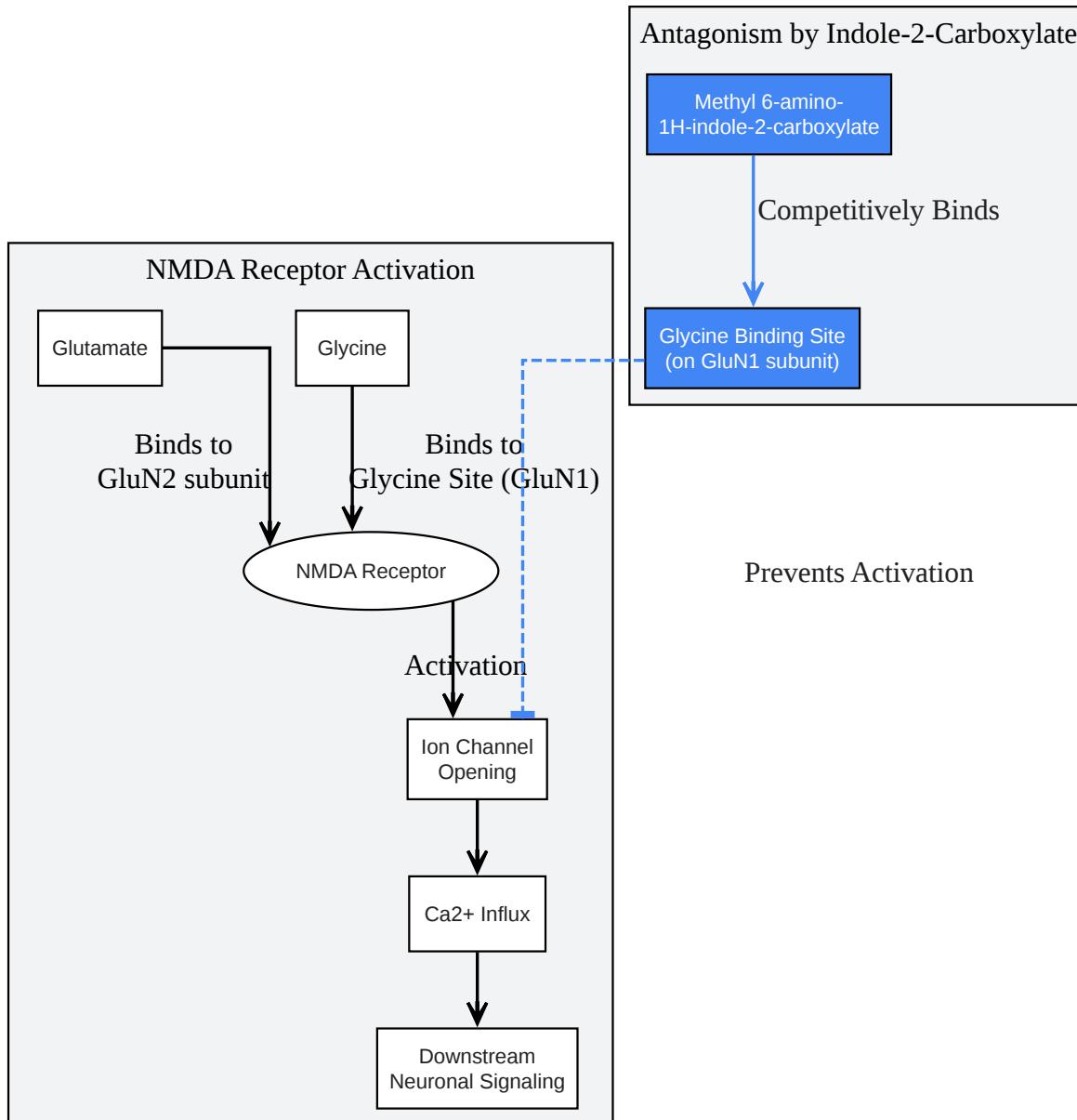
## Signaling Pathways and Mechanisms of Action

The biological activity of **Methyl 6-amino-1H-indole-2-carboxylate** is attributed to its interaction with specific molecular targets. Below are diagrams illustrating its proposed mechanisms of action as an HIV-1 integrase inhibitor and an NMDA receptor antagonist.



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Caption: HIV-1 Integrase Inhibition by Indole-2-Carboxylate.

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Caption: NMDA Receptor Antagonism at the Glycine Site.

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## References

- 1. インドール-2-カルボン酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. Indole Building Blocks | Manufacturer and Supplier - Pharmalego [pharmalego.com]
- 4. pblassaysci.com [pblassaysci.com]
- 5. benchchem.com [benchchem.com]
- 6. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CPE Inhibition Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 8. xpressbio.com [xpressbio.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
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